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Compound of Interest

Compound Name: Reactive orange 35

Cat. No.: B12383025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I.
Reactive Orange 35, a widely used azo dye in the textile industry. Understanding its
spectroscopic properties is crucial for quality control, environmental monitoring, and research
into its biological interactions and potential applications or implications in drug development.
This document details the methodologies for its analysis using UV-Visible, Fourier-Transform
Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS),
presenting key data in a structured format and illustrating experimental workflows.

Introduction to Reactive Orange 35

Reactive Orange 35 is a sulfonated monoazo dye characterized by its vibrant reddish-orange
hue. Its chemical structure contains an azo chromophore (-N=N-) responsible for its color,
sulfonic acid groups that impart water solubility, and a reactive group that allows it to form
covalent bonds with textile fibers. The IUPAC name for one of its common forms is trisodium;2-
[[4-[[4-chloro-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-ylJamino]-5-sulfonato-1-
naphthyllazo]benzene-1,4-disulfonate. Its molecular formula is C27H19CIN9Na309S3, with a
molecular weight of approximately 814.12 g/mol . The analysis of this and similar dyes is
pertinent to various fields, including forensic science and environmental monitoring[1].

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of Reactive
Orange 35 in solution and studying its electronic transitions.

: _

Parameter Value Reference

Amax (Maximum Absorption
~492 nm [2]
Wavelength)

Molar Absorptivity (€) Data not available

Note: The provided Amax is for the closely related "Orange-3R." The actual Amax for Reactive
Orange 35 may vary slightly but is expected in a similar region. Molar absorptivity data for
Reactive Orange 35 is not readily available in the reviewed literature and would need to be
determined experimentally.

Experimental Protocol: UV-Vis Spectrophotometry

e Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
e Sample Preparation:

o Prepare a stock solution of Reactive Orange 35 of a known concentration (e.g., 100
mg/L) in deionized water.

o From the stock solution, prepare a series of standard solutions of decreasing
concentrations through serial dilution.

e Analysis:

[¢]

Set the spectrophotometer to scan a wavelength range of 200-800 nm to determine the
Amax[3].

[¢]

Use deionized water as a blank to zero the instrument.

Measure the absorbance of each standard solution at the determined Amax.

o

o

Construct a calibration curve by plotting absorbance versus concentration.
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o Measure the absorbance of the unknown sample and determine its concentration using

the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the Reactive
Orange 35 molecule, providing a "molecular fingerprint."

Quantitative Data: Characteristic Vibrational
Erequencies
Functional Group

Wavenumber (cm~—?) . Reference
Assighment

O-H and N-H stretching (from

3400 - 3500 amino groups and absorbed [4]
water)
~1600 N=N stretching (azo group) [4]
1380 - 1450 Aromatic C=C stretching
S=0 stretching (sulfonate
1150 - 1250
groups)
1000 - 1100 C-N stretching
C-Cl stretching (from the
~800

triazine ring)

Experimental Protocol: FTIR Spectroscopy (ATR
Method)

 Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.
e Sample Preparation:

o Ensure the solid dye sample is dry.
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o Place a small amount of the powdered dye directly onto the ATR crystal.

e Analysis:

[e]

Apply pressure to ensure good contact between the sample and the crystal.

o

Collect the background spectrum of the empty ATR crystal.

[¢]

Collect the sample spectrum, typically in the range of 4000-400 cm~1.

[e]

The resulting spectrum should be corrected for background absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Reactive
Orange 35 by probing the magnetic properties of its atomic nuclei, primarily *H and 13C.

Expected *H NMR Spectral Characteristics

Due to the complexity of the molecule and the presence of multiple aromatic rings and
substituents, the *H NMR spectrum is expected to be complex. Key expected features include:

e Aromatic Protons (6.5-8.5 ppm): Multiple signals corresponding to the protons on the
benzene and naphthalene ring systems. Protons ortho to the azo linkage are expected to
show a significant downfield shift.

« Aliphatic Protons (3.0-4.0 ppm): Signals from the ethyl group in the reactive side chain.
e Amine Protons: A broad signal that may be exchangeable with D20.

Note: Specific chemical shift data for Reactive Orange 35 is not available in the reviewed
literature. The expected ranges are based on general principles for sulfonated azo dyes.

Experimental Protocol: *H NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Sample Preparation:
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o Dissolve 5-10 mg of Reactive Orange 35 in a suitable deuterated solvent (e.g., D20 or
DMSO-ds).

o Ensure the sample is completely dissolved. If necessary, filter the solution to remove any
particulate matter.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Analysis:
o Acquire the *H NMR spectrum.
o Reference the spectrum to an internal standard (e.g., DSS for D20 or TMS for DMSO-ds).
o Process the data (phasing, baseline correction, and integration).

Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a
powerful tool for the accurate mass determination and structural elucidation of Reactive
Orange 35 and its degradation products.

Quantitative Data

Parameter Value Reference(s)
Molecular Formula C27H19CIN9Na309S3

Monoisotopic Mass 813.9711u Calculated
Average Mass 814.12 u

o Negative Electrospray
lonization Mode o
lonization (ESI)

[M-Na]~, [M-2Na]?-, [M-3Na]*~
Expected lons and other multiply charged

species
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Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization
(ESI) source.

Sample Preparation:

o Prepare a dilute solution of Reactive Orange 35 in a suitable solvent system (e.g.,
water/acetonitrile mixture).

o Filter the sample through a 0.22 pum syringe filter before injection.
LC Method:
o Column: A C18 reversed-phase column is typically used.

o Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate) and an organic solvent (e.g., acetonitrile) is common for separating sulfonated
dyes.

o Flow Rate: Typically 0.2-0.5 mL/min.

o Injection Volume: 5-10 pL.

MS Method:

o lonization Mode: Negative ESI is preferred for sulfonated compounds.

o Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the parent ion and
potential fragments.

o Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to collision-
induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.

Experimental and Logical Workflows
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Spectroscopic Analysis Workflow
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Caption: General workflow for the comprehensive spectroscopic analysis of Reactive Orange
35.

Logical Relationship of Spectroscopic Data
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Caption: Logical relationship between the molecular structure of Reactive Orange 35 and the
information obtained from different spectroscopic techniques.

Conclusion

The spectroscopic analysis of Reactive Orange 35 requires a multi-faceted approach, with
each technique providing uniqgue and complementary information. UV-Vis spectroscopy is ideal
for quantification, while FTIR offers rapid identification of functional groups. NMR and high-
resolution mass spectrometry are indispensable for detailed structural elucidation and
confirmation. The experimental protocols and data presented in this guide provide a solid
foundation for researchers and scientists working with this and similar reactive azo dyes.
Further experimental determination of the molar absorptivity and detailed NMR and MS/MS
fragmentation studies would provide a more complete spectroscopic profile of this important
industrial chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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